molecular formula C4H6N4O5 B13783042 Acetamide,N-(1-amino-2,2-dinitrovinyl)-

Acetamide,N-(1-amino-2,2-dinitrovinyl)-

Cat. No.: B13783042
M. Wt: 190.11 g/mol
InChI Key: YDYYCCXCEKJCHZ-UHFFFAOYSA-N
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Description

Acetamide, N-(1-amino-2,2-dinitrovinyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 1-amino-2,2-dinitrovinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-amino-2,2-dinitrovinyl)- typically involves the reaction of acetamide with 1-amino-2,2-dinitroethylene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(1-amino-2,2-dinitrovinyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.

    Substitution: Substitution reactions involving Acetamide, N-(1-amino-2,2-dinitrovinyl)- can result in the replacement of functional groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is used in the synthesis of other complex organic compounds. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-amino-2,2-dinitrovinyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    1,1-Diamino-2,2-dinitroethylene (FOX-7): Similar in structure but with different functional groups.

    1,5-Bis(1-amino-2,2-dinitrovinyl)carbonohydrazide: Another compound with a similar dinitrovinyl group.

Uniqueness: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C4H6N4O5

Molecular Weight

190.11 g/mol

IUPAC Name

N-(1-amino-2,2-dinitroethenyl)acetamide

InChI

InChI=1S/C4H6N4O5/c1-2(9)6-3(5)4(7(10)11)8(12)13/h5H2,1H3,(H,6,9)

InChI Key

YDYYCCXCEKJCHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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